2'-benzyl-N-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-benzyl-N-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-benzyl-N-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can be achieved through a multi-step process involving several key reactions. One common method involves the Ritter reaction, where dialkyl benzyl carbinols react with 3-methoxy- and 3-phenoxypropanenitriles to form the corresponding isoquinoline derivatives . The reaction typically takes place in toluene-sulfuric acid at temperatures ranging from 60-70°C .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques. The preparation method for 2-methoxy ethylamine, a key intermediate, involves azeotropic dehydration with benzaldehyde followed by methylation under alkaline conditions .
Chemical Reactions Analysis
Types of Reactions
2’-benzyl-N-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include pyrrole derivatives through pyrrole annulation and various substituted isoquinoline derivatives .
Scientific Research Applications
2’-benzyl-N-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including hypotensive activity.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2’-benzyl-N-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound exhibits enamine properties, allowing it to participate in various nucleophilic reactions . It may also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds share a similar isoquinoline core and exhibit enamine properties.
1-(2-Phenoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: Similar structure with phenoxyethyl substitution.
Uniqueness
2’-benzyl-N-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spiro linkage, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C24H28N2O3 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-benzyl-N-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C24H28N2O3/c1-29-16-15-25-22(27)21-19-11-5-6-12-20(19)23(28)26(24(21)13-7-8-14-24)17-18-9-3-2-4-10-18/h2-6,9-12,21H,7-8,13-17H2,1H3,(H,25,27) |
InChI Key |
PTSZJEZDMIXDEB-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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